Methyl 3-(difluoromethoxy)-5-nitrothiophene-2-carboxylate
CAS No.:
Cat. No.: VC16186549
Molecular Formula: C7H5F2NO5S
Molecular Weight: 253.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H5F2NO5S |
|---|---|
| Molecular Weight | 253.18 g/mol |
| IUPAC Name | methyl 3-(difluoromethoxy)-5-nitrothiophene-2-carboxylate |
| Standard InChI | InChI=1S/C7H5F2NO5S/c1-14-6(11)5-3(15-7(8)9)2-4(16-5)10(12)13/h2,7H,1H3 |
| Standard InChI Key | GMDKTAWCOLLMFI-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=C(C=C(S1)[N+](=O)[O-])OC(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure centers on a thiophene ring, a five-membered aromatic heterocycle containing one sulfur atom. Key substituents include:
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Difluoromethoxy group (-OCHF): Positioned at carbon 3, this group introduces electronegativity and steric bulk, influencing reactivity and intermolecular interactions.
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Nitro group (-NO): Located at carbon 5, this strong electron-withdrawing group enhances the ring’s electrophilic character, making it susceptible to nucleophilic aromatic substitution or reduction reactions.
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Methyl ester (-COOCH): At carbon 2, this moiety increases solubility in organic solvents and serves as a potential site for hydrolysis or transesterification.
The IUPAC name, methyl 3-(difluoromethoxy)-5-nitrothiophene-2-carboxylate, is derived systematically from these substituents. The canonical SMILES representation, COC(=O)C1=C(C=C(S1)[N+](=O)[O-])OC(F)F, codifies this arrangement.
Physicochemical Characteristics
Critical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 253.18 g/mol | |
| Boiling Point | Not reported | |
| Log P (Predicted) | 0.74 (Consensus) | |
| Solubility | 0.585 mg/mL (ESOL) | |
| Synthetic Accessibility | 2.78 (Moderate) |
The compound’s moderate solubility in aqueous environments () and synthetic accessibility score of 2.78 suggest feasibility in laboratory-scale synthesis but potential challenges in industrial scalability.
Synthesis and Reaction Pathways
Synthetic Strategies
While no explicit protocols for methyl 3-(difluoromethoxy)-5-nitrothiophene-2-carboxylate exist in the literature, its synthesis can be inferred from analogous compounds. A plausible route involves:
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Thiophene Ring Formation: Cyclization of α,β-unsaturated carbonyl precursors with sulfur sources, such as , under acidic conditions.
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Electrophilic Substitution: Sequential functionalization of the thiophene ring. For example, nitration at the 5-position using nitric acid-sulfuric acid mixtures.
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Difluoromethoxy Introduction: Replacement of a hydroxyl or leaving group at position 3 with difluoromethoxyl via nucleophilic substitution. This step may mirror methodologies used for methyl 3-hydroxy-5-nitrothiophene-2-carboxylate, where benzyl bromide and in DMF facilitated O-alkylation .
Case Study: O-Alkylation of Thiophene Derivatives
| Parameter | Details |
|---|---|
| Starting Material | Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate |
| Reagent | Benzyl bromide |
| Base | |
| Solvent | DMF |
| Temperature | 20°C |
| Reaction Time | 18 hours |
| Yield | 97% |
| Hazard | Precautionary Measures |
|---|---|
| Skin/Irritation (H315) | Use gloves and protective clothing |
| Eye Damage (H319) | Employ safety goggles |
| Respiratory Toxicity | Work in a fume hood |
The compound is labeled For research use only by suppliers, emphasizing restricted human or veterinary application.
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